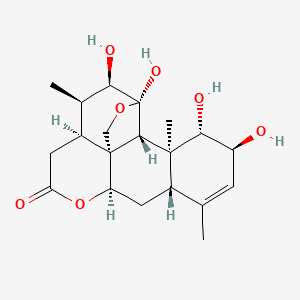
Chaparrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chaparrin can be synthesized through the dehydration of its precursor, chaparrol. The dehydration process occurs in two stages, leading to the formation of the partially aromatized substance chaparrol . Further stepwise degradation of chaparrol results in the formation of dihydrophenanthrene .
Industrial Production Methods: this compound is best isolated as an acetate mixture. It forms triacetate and tetraacetate derivatives, from which this compound can be recovered through alkaline hydrolysis . The industrial production of this compound involves the extraction of the compound from the roots of Castela texana .
Analyse Chemischer Reaktionen
Types of Reactions: Chaparrin undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Acid Catalysts: Used in the dehydration process to convert this compound to chaparrol.
Alkaline Solutions: Used in the hydrolysis of this compound acetate derivatives.
Major Products Formed:
Chaparrol: Formed through the dehydration of this compound.
Dihydrophenanthrene: Formed through the stepwise degradation of chaparrol.
Wissenschaftliche Forschungsanwendungen
Chaparrin has several scientific research applications, including:
Antileukemic Agents: this compound has been transformed into potent antileukemic agents through synthetic methodologies.
Cancer Treatment: this compound has been converted into castelanone and other quassinoid analogs, which inhibit the growth of murine lymphocytic leukemia P-388 cell line.
Medicinal Chemistry: The structural analysis of this compound aids in understanding its potential medicinal uses.
Nanoparticle Applications: While not directly related to this compound, studies on nanoparticles in spinal cord injury models indicate potential research areas for targeted delivery in medical applications.
Wirkmechanismus
Chaparrin is compared with other similar compounds, such as:
Chaparrol: Derived from this compound through acid-catalyzed dehydration.
Isochaparrol and Neochaparrol: Isomers of chaparrol formed through further chemical transformations.
Uniqueness: this compound’s unique structure and its ability to form various derivatives through chemical reactions make it a valuable compound in medicinal chemistry and cancer research .
Vergleich Mit ähnlichen Verbindungen
Castelin and Castelamarin: Bitter substances isolated from Castela nicholsonii.
Quassinoid Analogs: Compounds with similar structures and biological activities.
Eigenschaften
CAS-Nummer |
4616-50-6 |
|---|---|
Molekularformel |
C20H28O7 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
4,5,16,17-tetrahydroxy-6,14,18-trimethyl-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-9-one |
InChI |
InChI=1S/C20H28O7/c1-8-4-12(21)16(24)18(3)10(8)5-13-19-7-26-20(25,17(18)19)15(23)9(2)11(19)6-14(22)27-13/h4,9-13,15-17,21,23-25H,5-7H2,1-3H3 |
InChI-Schlüssel |
SYRCAVSNPCUQCQ-UHFFFAOYSA-N |
SMILES |
CC1C2CC(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(C5O)O)C)C)O |
Isomerische SMILES |
C[C@@H]1[C@@H]2CC(=O)O[C@H]3[C@@]24CO[C@@]([C@@H]1O)([C@@H]4[C@@]5([C@@H](C3)C(=C[C@@H]([C@H]5O)O)C)C)O |
Kanonische SMILES |
CC1C2CC(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(C5O)O)C)C)O |
Synonyme |
chaparrin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



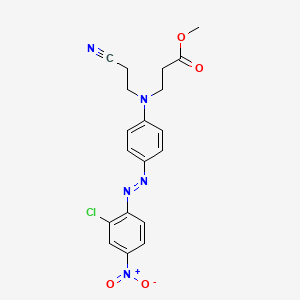
![5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane](/img/structure/B1207425.png)



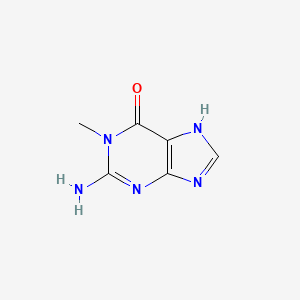


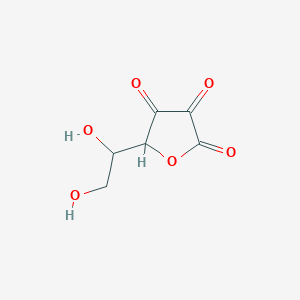
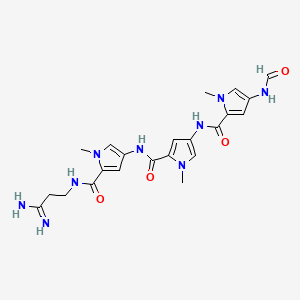
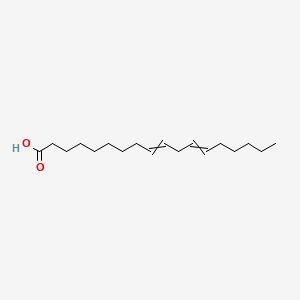
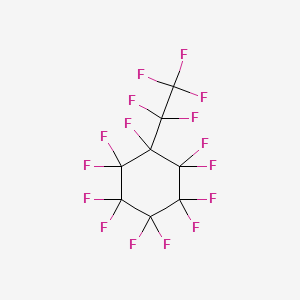
![3-[5-(2-Methoxyethylthio)-4-methyl-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B1207447.png)
